molecular formula C7H11IO3S B15298871 1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane

1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane

Cat. No.: B15298871
M. Wt: 302.13 g/mol
InChI Key: HZKRYEUZMJFUKJ-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a bicyclo[2.1.1]hexane core, which is a saturated bicyclic scaffold that offers rigidity and stability.

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including substitution reactions. The presence of the iodomethyl group makes it a good candidate for nucleophilic substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, using an amine as the nucleophile would result in the formation of an amine-substituted bicyclo[2.1.1]hexane derivative .

Mechanism of Action

The mechanism by which 1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane exerts its effects is not well-documented. its structure suggests that it could interact with molecular targets through its iodomethyl and methanesulfonyl groups. These interactions could involve nucleophilic substitution reactions, where the iodomethyl group is replaced by a nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is unique due to its specific substitution pattern and the presence of both iodomethyl and methanesulfonyl groups.

Properties

Molecular Formula

C7H11IO3S

Molecular Weight

302.13 g/mol

IUPAC Name

1-(iodomethyl)-4-methylsulfonyl-2-oxabicyclo[2.1.1]hexane

InChI

InChI=1S/C7H11IO3S/c1-12(9,10)7-2-6(3-7,4-8)11-5-7/h2-5H2,1H3

InChI Key

HZKRYEUZMJFUKJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C12CC(C1)(OC2)CI

Origin of Product

United States

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